1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride
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Overview
Description
1-Oxa-8-azaspiro[45]decane, 3-(4-morpholinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride typically involves the reaction of morpholine with a spirocyclic precursor. One common method involves the use of 1,3-dioxolane and morpholine under acidic conditions to form the desired spiro compound. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a spirocyclic alcohol .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A similar spiro compound with different substituents.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride: Another spiro compound with a methoxy group instead of a morpholine ring.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride is unique due to its specific spirocyclic structure and the presence of the morpholine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-morpholin-4-yl-1-oxa-8-azaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-3-13-4-2-12(1)9-11(10-16-12)14-5-7-15-8-6-14;;/h11,13H,1-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPJTDVGOSKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)N3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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